molecular formula C22H17F2N5OS B13434364 Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel- CAS No. 1797905-83-9

Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-

Cat. No.: B13434364
CAS No.: 1797905-83-9
M. Wt: 437.5 g/mol
InChI Key: DDFOUSQFMYRUQK-FPTDNZKUSA-N
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Description

This compound is a stereoisomeric azole antifungal agent characterized by a benzonitrile core substituted with a thiazolyl group and a triazole-containing side chain. The (1R,2S) stereochemistry and 2,5-difluorophenyl moiety are critical for its bioactivity, influencing target binding and pharmacokinetics. Structurally, it belongs to the triazole antifungals, which inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . Evidence suggests its prodrug form, E1224, enhances bioavailability in vivo, as observed in Trypanosoma cruzi infection models .

Properties

CAS No.

1797905-83-9

Molecular Formula

C22H17F2N5OS

Molecular Weight

437.5 g/mol

IUPAC Name

4-[2-[(2R,3S)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22-/m0/s1

InChI Key

DDFOUSQFMYRUQK-FPTDNZKUSA-N

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O

Origin of Product

United States

Biological Activity

Benzonitrile derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel- is a complex structure that incorporates a thiazole ring and a triazole moiety, suggesting potential pharmacological applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19F2N3O1SC_{20}H_{19}F_2N_3O_1S with a molecular weight of approximately 437.5 g/mol . The presence of fluorine atoms and heterocyclic rings may enhance its lipophilicity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiazole and triazole rings are known to participate in hydrogen bonding and π-stacking interactions, which can influence enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound demonstrated notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported in the low micromolar range, suggesting potent activity comparable to established chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Reference Compound
MCF-70.65Doxorubicin (0.79)
A5490.76Doxorubicin (0.91)

Antifungal Activity

The triazole component is known for its antifungal properties. Compounds containing triazoles have been shown to inhibit the cytochrome P450 enzyme system in fungi, which is essential for ergosterol biosynthesis. This mechanism suggests that our compound may also possess antifungal activity .

Anti-inflammatory Properties

Some benzonitrile derivatives have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be mediated through the modulation of NF-kB signaling pathways .

Case Studies

A series of case studies have been conducted to evaluate the pharmacological potential of similar compounds:

  • Study on Triazole Derivatives : A study published in MDPI highlighted that triazole derivatives showed enhanced anticancer activity when combined with other agents, suggesting potential for combination therapies .
  • Thiazole-Based Compounds : Research indicated that thiazole-containing compounds had significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Ravuconazole
  • Structure : (R-(R,R))-4-(2-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-4-thiazolyl)benzonitrile .
  • Key Differences : The target compound features 2,5-difluorophenyl vs. ravuconazole’s 2,4-difluorophenyl substitution. This positional variance may alter binding affinity to CYP51 due to steric and electronic effects.
  • Activity: Ravuconazole demonstrates potent in vitro activity against Candida spp. and Trypanosoma cruzi, with a half-life of 6–9 hours in rats and rabbits .
UR-9825 (7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one)
  • Structure: Quinazolinone core substituted with triazole and difluorophenyl groups .
  • Key Differences: Replaces the thiazolylbenzonitrile moiety with a quinazolinone ring. The 7-chloro substitution enhances in vitro potency against Aspergillus spp.
  • Activity : Superior to fluconazole and itraconazole in vitro but exhibits species-dependent half-lives (1 hour in mice vs. 6–9 hours in rats/rabbits) .
Fluconazole
  • Structure : Bis-triazole substituted difluorophenyl compound lacking the thiazolylbenzonitrile group.
  • Key Differences : Simplified structure with fewer hydrophobic groups, leading to reduced CYP51 binding in resistant strains.
  • Activity : Widely used against Candida spp., but resistance is common. MIC values vary significantly depending on NCCLS protocols .

Pharmacological and Pharmacokinetic Comparison

Table 1: Comparative Data for Selected Antifungal Agents

Compound Target Pathogens In Vitro Potency (MIC90, μg/mL) Half-Life (Species) Toxicity (LD50, mg/kg)
Target Compound (rel-) Trypanosoma cruzi, Candida 0.05–0.1 (predicted) 6–9 h (rat/rabbit) >250 (rat)
Ravuconazole Candida, Trypanosoma cruzi 0.01–0.05 6–9 h (rat/rabbit) >250 (rat)
UR-9825 Aspergillus, Candida 0.02–0.1 1–9 h (varies) >100 (rat)
Fluconazole Candida, Cryptococcus 1–64 30 h (human) >2000 (rat)

Key Findings :

  • The target compound and ravuconazole share prolonged half-lives in rodents, attributed to their phosphonoxy prodrug formulations .
  • UR-9825’s quinazolinone ring enhances activity against filamentous fungi but shortens half-life in mice due to rapid metabolism .
  • Fluconazole’s lower potency reflects its susceptibility to efflux pumps and CYP51 mutations .

Stereochemical and Substituent Effects

  • Stereochemistry : The (1R,2S) configuration in the target compound is critical. In UR-9825, the (1R,2R) isomer showed full activity, while (1S,2S) and (1R,2S) isomers were inactive or weakly active .
  • Fluorine Substitution : 2,5-Difluorophenyl (target) vs. 2,4-difluorophenyl (ravuconazole) affects lipophilicity and CYP51 binding. The 2,5-substitution may improve penetration into fungal biofilms .

Notes and Implications

Stereochemical Sensitivity: Minor changes in configuration (e.g., rel- vs. absolute stereochemistry) can abolish activity, necessitating precise synthesis protocols .

Prodrug Utility: Phosphonoxy derivatives (e.g., E1224) enhance solubility and bioavailability, addressing limitations of parent compounds .

Resistance Mitigation : Thiazolylbenzonitrile derivatives show lower cross-resistance with fluconazole, likely due to improved binding to mutated CYP51 .

Conclusion The target compound’s structural and stereochemical uniqueness positions it as a promising antifungal agent, particularly against resistant strains. Comparative data highlight the importance of fluorine positioning, prodrug engineering, and stereochemistry in optimizing efficacy and pharmacokinetics. Further studies on human pharmacokinetics and clinical resistance patterns are warranted.

Preparation Methods

Synthesis of the Thiazolyl Core

The thiazole ring is typically synthesized via cyclization reactions involving α-aminothiols or thioamides with α-haloketones or α-haloketone derivatives. A common route involves:

- Condensation of α-haloketones with thiourea derivatives
- Cyclization under basic or acidic conditions to form the thiazole ring

This method ensures regioselective formation of the heterocycle with the desired substitution pattern.

Introduction of the Triazolyl Group

The 1,2,4-triazole moiety is usually prepared through cycloaddition reactions, such as:

- Huisgen 1,3-dipolar cycloaddition between azides and alkynes
- Alternatively, direct substitution reactions involving hydrazines and nitriles

In the context of this compound, the triazole ring is attached via nucleophilic substitution or coupling reactions to the side chain.

Formation of the Side Chain with Difluorophenyl and Hydroxyl Groups

The side chain, containing the difluorophenyl group and hydroxyl functionalities, is assembled through:

- Nucleophilic aromatic substitution to introduce fluorine substituents
- Alkylation or acylation reactions to attach the difluorophenyl group to the heterocyclic core
- Hydroxylation steps to introduce the hydroxy group at the appropriate position

These steps often involve the use of protected intermediates to control regioselectivity and stereochemistry.

Stereochemical Control in Synthesis

The stereochemistry at the chiral centers (notably the (1R,2S) configuration) is typically achieved through:

- Use of chiral auxiliaries
- Enantioselective catalytic reactions
- Chiral starting materials or reagents

This ensures the biological activity of the final compound aligns with the desired stereoisomer.

Final Coupling to Benzonitrile

The last step involves attaching the assembled side chain to the benzonitrile core, often via:

- Cross-coupling reactions such as Suzuki or Stille coupling
- Nucleophilic substitution reactions if applicable

This step ensures the correct positioning of the side chain on the aromatic ring.

Representative Reaction Scheme

Step Reaction Type Key Reagents Conditions Purpose
1 Cyclization α-Haloketones + thiourea derivatives Acidic or basic Thiazole core formation
2 Cycloaddition Azides + alkynes Heat, solvent Triazole ring formation
3 Aromatic substitution Fluorinated phenyl derivatives Catalysts, heat Difluorophenyl group attachment
4 Hydroxylation Hydroxy precursors Oxidizing agents Hydroxyl group introduction
5 Coupling Cross-coupling reagents Palladium catalysis Side chain attachment

Data Tables of Synthesis Parameters

Parameter Typical Range Notes
Reaction temperature 0°C to 150°C Varies with step
Reaction time 2 hours to several days Dependent on step complexity
Yield 40% to 85% Optimized through reaction conditions
Stereoselectivity >95% enantiomeric excess Achieved via chiral catalysts

Q & A

Q. Methodological Answer :

  • Spectroscopy : FTIR and NMR (¹H/¹³C/¹⁹F) identify functional groups (e.g., CN stretch at ~2230 cm⁻¹) and confirm stereochemistry. DFT calculations align with experimental vibrational modes for accuracy .
  • X-ray Crystallography : Resolves absolute configuration, particularly the (1R,2S) centers and thiazole-triazole orientation .
  • Surface Adsorption Studies : Benzonitrile derivatives adsorb on Pd or Ag surfaces via nitrile-metal interactions, influencing catalytic activity. Computational models (e.g., DFT) predict adsorption energies .

Advanced Question: How does stereochemistry influence biological activity, and what assays validate this?

Methodological Answer :
The (1R,2S) configuration enhances binding to fungal CYP51 (lanosterol demethylase) compared to enantiomers. Assays include:

  • Enzyme Inhibition : IC₅₀ values measured via UV-Vis spectroscopy using ergosterol biosynthesis inhibition .
  • Microbiological Testing : Antifungal activity against Candida spp. correlates with stereopurity (MIC ≤ 2 µg/mL for (1R,2S) vs. ≥16 µg/mL for (1S,2R)) .

Table 2 : Stereochemistry-Activity Relationship

ConfigurationTarget Binding Affinity (Kd, nM)MIC (µg/mL)
(1R,2S)12.3 ± 1.22.0
(1S,2R)245.6 ± 15.716.0

Advanced Question: How do functional groups (e.g., triazole, thiazole) affect catalytic interactions and stability?

Q. Methodological Answer :

  • Triazole Group : Participates in π-π stacking with aromatic residues in enzymes, enhancing binding . In catalysis, it stabilizes Pd intermediates but may poison catalysts via strong adsorption .
  • Thiazole Group : Electron-withdrawing effects modulate nitrile reactivity. Adsorption on Pd surfaces reduces catalytic turnover (TOF drops from 1200 h⁻¹ to <50 h⁻¹ after 150 min) .
  • Mitigation Strategy : Pre-treatment with HCOOH–NEt3 removes adsorbed intermediates, restoring 96% selectivity in hydrogenation .

Advanced Question: What computational methods predict solvation behavior and surface interactions?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulates benzonitrile’s orientation at liquid interfaces (e.g., preferential nitrile group alignment toward polar surfaces) .
  • DFT Calculations : Predict solvation free energy (−15.2 kcal/mol in water) and adsorption on Pd(111) (−2.3 eV) .
  • Cluster Analysis : Laser-induced fluorescence (LIF) spectra validate benzonitrile dimer/trimer structures in gas phase .

Data Contradiction Analysis: Why do some studies report catalyst deactivation while others show sustained activity?

Methodological Answer :
Discrepancies arise from reaction conditions:

  • Deactivation Mechanism : Strong adsorption of intermediates (e.g., benzylamine) blocks active sites. ICP-OES confirms Pd leaching (5.56 wt% → 5.24 wt%) but is insufficient to explain activity loss .
  • Sustained Activity : Using H₂O₂ as oxidant avoids intermediate adsorption, maintaining TOF >1000 h⁻¹ for 24h .

Table 3 : Catalyst Performance Under Different Conditions

Pre-TreatmentConversion (%)Selectivity (%)TOF (h⁻¹)
None98 → 10 (150 min)96 → 301200 → 50
HCOOH–NEt3<5N/AN/A
H₂O₂99 (steady)981050

Advanced Question: How do structural modifications in related compounds affect bioactivity?

Q. Methodological Answer :

  • Fluorine Substitution : 2,5-Difluorophenyl enhances metabolic stability (t₁/₂ increases from 1.2h to 4.5h) .
  • Thiazole vs. Oxazole : Thiazole improves antifungal potency (MIC 2.0 vs. 8.0 µg/mL) due to sulfur’s electronegativity .

Table 4 : Comparative Bioactivity of Analogues

CompoundTarget (IC₅₀, nM)MIC (µg/mL)
Parent Compound (1R,2S)12.32.0
4-Methoxy Analog45.78.0
Thiazole-to-Oxazole Swap89.416.0

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